ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate
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Overview
Description
Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate typically involves the reaction of indole derivatives with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of ethyl acrylate to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or copper may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .
Scientific Research Applications
Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3 |
InChI Key |
TWLMCIKJOZPXIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C |
Origin of Product |
United States |
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